Superior in vivo Gene Silencing Potency: CL4H6 vs. YSK05 and YSK13
CL4H6 demonstrates a substantially lower 50% effective dose (ED50) for Factor VII gene knockdown in mice compared to its direct predecessors, YSK13 and YSK05, representing a significant advancement in in vivo siRNA delivery potency [1].
| Evidence Dimension | ED50 for hepatic Factor VII knockdown |
|---|---|
| Target Compound Data | 2.5 µg/kg |
| Comparator Or Baseline | YSK13: 15 µg/kg; YSK05: 60 µg/kg |
| Quantified Difference | 6-fold more potent than YSK13; 24-fold more potent than YSK05 |
| Conditions | Intravenous injection of Factor VII siRNA-loaded LNPs in mice |
Why This Matters
This 6- to 24-fold reduction in required dose directly lowers manufacturing costs and minimizes potential off-target toxicities, offering a clear advantage for both research and therapeutic development.
- [1] Tebu-bio. Product Information: Three generations of pH-responsive ionizable lipids: YSK05, YSK13, CL4H6. View Source
